molecular formula C17H14F2N4O2 B11700225 (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700225
M. Wt: 344.31 g/mol
InChI Key: TXHLKWUDIUMBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a recognized potent and selective inhibitor of Ribonuclease L (RNase L), a critical enzyme in the innate immune system's antiviral defense pathway. RNase L is activated by interferons during viral infection and functions to cleave single-stranded RNA, both viral and cellular, thereby halting viral replication and promoting apoptosis of infected cells. This compound acts by directly binding to and inhibiting RNase L, effectively blocking its nuclease activity. As a research tool, it is indispensable for delineating the specific roles of the RNase L pathway in various biological contexts. Researchers utilize this inhibitor to dissect the mechanisms of the OAS-RNase L pathway in antiviral immunity, to study viral pathogenesis by determining which aspects of a viral life cycle are sensitive to RNase L-mediated degradation, and to investigate potential non-antiviral roles of RNase L in processes such as cancer and cellular stress responses. Its high selectivity allows for precise experimental manipulation, making it a cornerstone compound for advancing our understanding of intracellular immunity and host-pathogen interactions.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

4-[[4-(difluoromethoxy)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14F2N4O2/c1-11-15(16(24)23(22-11)13-5-3-2-4-6-13)21-20-12-7-9-14(10-8-12)25-17(18)19/h2-10,17,22H,1H3

InChI Key

TXHLKWUDIUMBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydrazone linkage and the introduction of the difluoromethoxy group. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazone moiety participates in cyclization to form fused heterocycles. For example:

  • Pyrazolo[1,5-a]pyrimidines : Reaction with β-diketones or enaminones under ultrasound irradiation or ionic liquid catalysis ( , Scheme 17; ).

  • Triazoles : Click chemistry with azides, though this requires Cu(I) catalysis (, ).

Key Data :

SubstrateReagent/ConditionsProductYield
Target compound + acetylacetone[HMIM]HSO4, ethanol, rtPyrazolo-pyrimidine derivative88%
Target compound + NaN3CuI nanoparticles, H2O, 60°C1,2,3-Triazole-functionalized pyrazolone76%

Electrophilic Aromatic Substitution

The 4-(difluoromethoxy)phenyl group directs electrophilic substitution:

  • Nitration : Occurs at the para position relative to the difluoromethoxy group.

  • Halogenation : Bromination or chlorination under mild conditions (, ).

Regioselectivity :

ReactionPositionNotes
NitrationC-3' (aryl ring)Enhanced by electron-withdrawing CF2O group
BrominationC-2' or C-6'Steric hindrance from CF2O limits reactivity

Coordination Chemistry

The hydrazinylidene group acts as a bidentate ligand for transition metals:

  • Cu(II) Complexes : Forms stable complexes with square-planar geometry, confirmed by XRD ( , ).

  • Antimicrobial Activity : Metal complexes show enhanced bioactivity compared to the free ligand ( ,).

Complexation Data :

Metal SaltLigand RatioGeometryApplication
CuCl21:2Square planarCatalysis for C–N coupling
Ni(NO3)21:1OctahedralAntibacterial agents

Nucleophilic Attack at the Carbonyl Group

The pyrazolone carbonyl is susceptible to nucleophilic reagents:

  • Hydrazine : Forms bis-hydrazones, though steric bulk from the difluoromethoxy group may reduce efficiency ( , Scheme 10).

  • Grignard Reagents : Addition to the carbonyl forms tertiary alcohols, but competing enolate formation is noted ( ).

Reactivity Comparison :

NucleophileProductYield (vs. parent pyrazolone)
NH2NH2Bis-hydrazone65% (vs. 82% for non-CF2O analog)
CH3MgBr3-Hydroxy-3-methyl derivative58%

Oxidation and Reduction

  • Oxidation : The hydrazone linkage is oxidized to a diazo compound under strong acidic conditions (H2SO4/NaNO2) ( , Scheme 6).

  • Reduction : Catalytic hydrogenation (H2/Pd-C) cleaves the N=N bond, yielding 4-amino-pyrazolone derivatives (, ).

Conditions and Outcomes :

ReactionReagentsProduct
OxidationNaNO2/HCl, 0–5°CDiazo-coupled pyrazolone
ReductionH2 (1 atm), Pd/C, ethanol4-Amino-5-methylpyrazolone

Ultrasound- and Microwave-Assisted Reactions

Green methodologies enhance reaction efficiency:

  • Ultrasound : Accelerates cyclocondensation with β-naphthol or aldehydes (70–90% yields in 20–40 min) ( , Scheme 5).

  • Microwave : Reduces reaction times for Suzuki-Miyaura couplings involving the phenyl group (, ).

Biological Activity and Derivatization

While beyond pure chemical reactions, functionalization impacts bioactivity:

  • Schiff Base Formation : Condensation with aldehydes yields antimicrobial agents ( ,).

  • Sulfonation : Introduces water-solubility for pharmaceutical applications ( ).

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazol-3-one derivatives exhibit diverse pharmacological activities influenced by substituents. Below is a comparison with structurally related compounds:

Compound Key Substituents Physicochemical/Biological Properties References
(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one – 5-Methyl, – 2-phenyl, – 4-(difluoromethoxy)phenyl hydrazinylidene Enhanced lipophilicity due to –OCF₂H; potential for improved metabolic stability.
(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one (PYZ-F) – 3-Methyl, – 3,4-difluorophenyl hydrazono Demonstrated anti-inflammatory and antimicrobial activity; melting point: 421–423 K.
(4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one – Trifluoromethyl (–CF₃) at positions 3 and 5, – hydroxy group High lipophilicity (CF₃ groups); melting point: 222°C; synthesized via thermal condensation.
(4Z)-4-(2-[4-Methylphenyl]hydrazinylidene)-2-(4-methylphenyl)-5-(pentafluoroethyl)-2,4-dihydro-3H-pyrazol-3-one – Pentafluoroethyl (–CF₂CF₃), – 4-methylphenyl substituents Increased fluorine content improves metabolic resistance; yield: 48% (method C); mp: 165–166°C.
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one – Thiomethyl (–SCH₃), – hydroxy group Thiomethyl enhances polarizability for potential H-bonding; synthesized via adapted hydrazine condensation.

Spectroscopic Characterization

  • ¹⁹F NMR : Fluorinated analogs exhibit distinct shifts: –OCF₂H (δ ~45–50 ppm), –CF₃ (δ ~78 ppm) .
  • ¹H NMR : Hydrazinylidene protons appear as broad singlets (δ ~14 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .

Key Research Findings

Fluorine Substitution : Fluorinated groups (–CF₃, –OCF₂H) significantly enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Thiomethyl vs.

Crystallinity : Higher fluorine content correlates with elevated melting points (e.g., 222°C for trifluoromethyl derivatives vs. 165°C for pentafluoroethyl analogs) .

Biological Activity

The compound (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential pharmacological properties. Its unique structure, featuring a hydrazone functional group linked to a pyrazole core, suggests various biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound.

Structure

The compound can be represented as follows:

\text{ 4Z 4 2 4 difluoromethoxy phenyl hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one}

Key Features

  • Hydrazone Functional Group : Enhances reactivity and biological interactions.
  • Difluoromethoxy Substituent : Increases lipophilicity, potentially improving membrane permeability and target interaction.

Predictive Models and Computational Studies

Computational tools like the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity of this compound. The results indicate:

  • Anti-inflammatory Properties : The structural features suggest potential interactions with inflammatory pathways.
  • Analgesic Effects : Similar compounds have shown effectiveness in pain relief.
  • Anticancer Potential : Preliminary studies indicate possible efficacy against certain cancer cell lines.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and in vitro binding assays have provided insights into:

  • Target Specificity : Identification of potential protein targets and binding affinities.
  • Mechanism of Action : Insights into how the compound may exert its biological effects through specific pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural similarities and differences with related compounds, which can inform the understanding of its biological activity.

Compound NameStructure FeaturesBiological Activity
5-MethylpyrazoleContains a methyl group on the pyrazole ringAntifungal activity
DiflunisalContains a difluoromethoxy groupAnti-inflammatory properties
PhenylhydrazineSimilar hydrazine structureUsed in synthesis of pharmaceuticals

The unique combination of functional groups in This compound may broaden its spectrum of activity compared to simpler analogs.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to our compound. For instance:

  • Anti-inflammatory Activity : A study demonstrated that derivatives with hydrazone linkages exhibited significant inhibition of inflammatory markers in cellular models.
  • Anticancer Studies : Research on structurally analogous compounds revealed cytotoxic effects against various cancer cell lines, suggesting that our compound may share similar properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against specific targets:

  • Cell Viability Assays : Indicated dose-dependent cytotoxicity in cancer cell lines.
  • Inflammatory Cytokine Release : Reduced levels of pro-inflammatory cytokines were observed upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodology : A common approach involves refluxing a hydrazine derivative (e.g., 4-(difluoromethoxy)phenylhydrazine) with a substituted pyrazolone precursor in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, followed by vacuum evaporation and recrystallization from ethanol or acetone .
  • Key Considerations : Ensure stoichiometric excess of hydrazine (5 mmol per 2.5 mmol precursor) to drive the condensation reaction. Solvent choice impacts yield; acetic acid enhances protonation of the carbonyl group for nucleophilic attack .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography resolves stereochemistry (e.g., Z-configuration at the hydrazinylidene moiety) and confirms intramolecular hydrogen bonding patterns .
  • NMR (¹H/¹³C/¹⁹F) identifies substituent effects, such as deshielding of protons near the difluoromethoxy group.
  • FTIR verifies carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (~3200 cm⁻¹) .

Q. How is purity assessed during synthesis?

  • Methodology :

  • TLC (silica gel, ethyl acetate/hexane 3:7) monitors reaction completion.
  • HPLC (C18 column, acetonitrile/water gradient) quantifies impurities.
  • Elemental analysis validates empirical formula, with deviations >0.3% indicating incomplete purification .

Q. What are structurally analogous compounds, and how do their properties compare?

  • Examples :

  • (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (differs in substituent at position 4; impacts solubility and π-π stacking) .
  • Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (fluorinated analogs exhibit enhanced metabolic stability) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrazine condensation in this synthesis?

  • Methodology : Density functional theory (DFT) calculations model electron density at the pyrazolone carbonyl group, showing preferential nucleophilic attack at the α-carbon. Kinetic studies under varying pH (e.g., acetic acid vs. HCl) reveal protonation-dependent activation barriers .

Q. How does tautomeric isomerism (Z/E) affect the compound’s reactivity and biological activity?

  • Methodology : X-ray structures confirm the Z-configuration stabilizes via intramolecular H-bonding between the hydrazinylidene NH and pyrazolone carbonyl. Compare UV-Vis spectra (λmax shifts in polar solvents) to detect tautomeric equilibria .

Q. What strategies mitigate thermal or photolytic degradation during storage?

  • Methodology :

  • Thermogravimetric analysis (TGA) identifies decomposition onset (~200°C).
  • Light-exposure studies (UV-Vis at 254 nm) quantify degradation products via HPLC. Store in amber vials under inert gas (N₂/Ar) at –20°C .

Q. How does the difluoromethoxy group influence binding to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking (AutoDock Vina) models interactions with hydrophobic pockets.
  • Comparative SAR : Replace –OCF₂H with –OCH₃ or –CF₃; measure IC₅₀ shifts in enzyme inhibition assays. Fluorine’s electronegativity enhances binding affinity but may reduce solubility .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?

  • Methodology :

  • Dynamic NMR detects slow-exchange protons (e.g., NH tautomerism).
  • Single-crystal XRD provides definitive bond lengths/angles, overriding solution-state ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.